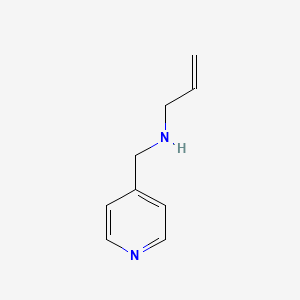

N-(pyridin-4-ylmethyl)prop-2-en-1-amine

Description

Contextualization within Modern Organic Chemistry and Amine Derivatives

N-(pyridin-4-ylmethyl)prop-2-en-1-amine is a bifunctional molecule that incorporates both a pyridine (B92270) ring and an allylamine (B125299) moiety. This unique combination positions it at the intersection of several key areas in organic chemistry. Pyridine and its derivatives are fundamental heterocyclic compounds extensively utilized as scaffolds in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and coordination properties. nih.gov The pyridine nucleus is a common feature in many therapeutic agents, often contributing to improved water solubility and biological target interaction. nih.gov

Amine derivatives, particularly allylamines, are also a cornerstone of organic synthesis and medicinal chemistry. The allylamine functional group is a versatile building block, participating in a wide range of chemical transformations. Furthermore, allylamine derivatives are known for their biological activities, most notably as antifungal agents. scbt.com The integration of these two pharmacologically relevant motifs, the pyridine ring and the allylamine, into a single molecular entity suggests a rich and largely unexplored chemical space with significant potential for the development of novel compounds with unique properties.

Key Structural Features and their Influence on Research Trajectories

The structure of this compound is characterized by three key components: the pyridine-4-yl group, a methylene (B1212753) bridge, and the prop-2-en-1-amine (allylamine) tail. Each of these features imparts distinct chemical properties that are expected to influence the molecule's reactivity and potential applications.

The pyridine ring , being an electron-deficient aromatic system, can engage in nucleophilic substitution reactions, typically at the 2- and 4-positions. nih.gov The nitrogen atom in the ring also provides a site for protonation and coordination to metal centers, making it a valuable ligand in coordination chemistry. researchgate.net

The allylamine moiety possesses a reactive double bond that can undergo various addition reactions. The nitrogen atom of the amine is nucleophilic and can be readily functionalized. The presence of the allyl group also opens up possibilities for transition metal-catalyzed reactions, such as isomerization. acs.org

The following table summarizes some of the key structural and physicochemical properties anticipated for this compound, based on data from analogous compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₉H₁₂N₂ |

| Molecular Weight | 148.21 g/mol |

| Physical State | Likely a liquid or low-melting solid at room temperature |

| Solubility | Expected to be soluble in organic solvents and aqueous acids |

| Basicity (pKa) | Expected to have two pKa values, one for the pyridine nitrogen (around 5-6) and one for the allylamine nitrogen (around 9-10) |

Note: The values in this table are estimates based on structurally similar compounds and have not been experimentally determined for this compound.

Overview of Potential Research Disciplines and Methodologies for this compound

The unique structural amalgamation in this compound makes it a compelling target for investigation across several scientific disciplines.

In medicinal chemistry , this compound could serve as a scaffold for the development of new therapeutic agents. Given the known antifungal properties of allylamines and the broad biological activities of pyridine derivatives, novel analogues could be synthesized and screened for a range of activities, including as enzyme inhibitors. mdpi.com

In materials science and polymer chemistry , the allylamine functionality allows for its use as a monomer in polymerization reactions. This could lead to the development of novel polymers with integrated pyridine units, potentially exhibiting interesting properties such as metal coordination, pH-responsiveness, or catalytic activity. researchgate.netresearchgate.net

In coordination chemistry , the pyridine nitrogen provides a coordination site for metal ions. The resulting metal complexes could have applications in catalysis, sensing, or as new materials with interesting magnetic or optical properties.

The investigation of this compound and its derivatives would employ a range of modern analytical and research methodologies.

Synthesis and Characterization:

Synthesis: The synthesis would likely involve the reaction of 4-(chloromethyl)pyridine (B78701) or 4-pyridinemethanol (B147518) with allylamine. Various synthetic routes could be explored to optimize yield and purity. rsc.org

Spectroscopic Analysis: Characterization would rely heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure and purity of the compound. researchgate.net Expected ¹H NMR chemical shifts would include signals for the pyridine protons, the methylene bridge protons, and the protons of the allyl group. researchgate.netcore.ac.uk

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the C=C and N-H bonds.

Computational Chemistry:

Density Functional Theory (DFT) calculations: These could be employed to predict the molecule's geometry, electronic structure, and reactivity. mdpi.com DFT can also be used to model the spectroscopic properties and to study potential reaction mechanisms.

The following table provides predicted spectroscopic data for this compound based on analogous compounds.

| Spectroscopic Data | Predicted Chemical Shifts (ppm) or Characteristics |

| ¹H NMR | Pyridine H (α): ~8.5 ppm (d); Pyridine H (β): ~7.2 ppm (d); -CH=CH₂: ~5.9 ppm (m); -CH=CH₂: ~5.2, ~5.1 ppm (dd); -CH₂-N: ~3.7 ppm (s); -N-CH₂-: ~3.2 ppm (d); -NH-: variable |

| ¹³C NMR | Pyridine C (α): ~150 ppm; Pyridine C (γ): ~148 ppm; Pyridine C (β): ~124 ppm; -CH=CH₂: ~135 ppm; -CH=CH₂: ~117 ppm; -CH₂-N: ~52 ppm; -N-CH₂-: ~50 ppm |

Note: These are estimated values and are subject to variation based on solvent and other experimental conditions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(pyridin-4-ylmethyl)prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-5-11-8-9-3-6-10-7-4-9/h2-4,6-7,11H,1,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOUTYNXVCBZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405917 | |

| Record name | N-(pyridin-4-ylmethyl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532407-09-3 | |

| Record name | N-(pyridin-4-ylmethyl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of N Pyridin 4 Ylmethyl Prop 2 En 1 Amine

Reactivity Profiles of the Allylic Amine Functional Group

The allylic amine moiety combines the reactivity of an amine with that of a carbon-carbon double bond, leading to a diverse set of possible transformations centered on these two groups.

The prop-2-en-1-yl (allyl) group's double bond is susceptible to a variety of addition reactions typical of alkenes.

Hydrogenation: The olefinic double bond can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, converting the allyl group into a propyl group. This transformation saturates the side chain, yielding N-(pyridin-4-ylmethyl)propan-1-amine.

Oxidation: The double bond is prone to oxidation by various reagents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can convert the alkene into an epoxide. Dihydroxylation can be achieved using reagents like osmium tetroxide or cold, dilute potassium permanganate (B83412) to form the corresponding diol. More aggressive oxidation with agents like ozone (followed by a reductive or oxidative workup) or hot, concentrated potassium permanganate would lead to the cleavage of the double bond. The secondary amine can also be oxidized to a nitrone researchgate.net.

Cycloadditions: The alkene can participate as a 2π-electron component in cycloaddition reactions. In a [4+2] hetero-Diels-Alder reaction, it can act as the dienophile, reacting with a 1-azadiene to form a new six-membered heterocyclic ring. rsc.org It can also undergo [3+2] cycloadditions with 1,3-dipoles like azomethine ylides, which can lead to the formation of five-membered pyrrolidine (B122466) rings fused to the existing structure. mdpi.com The efficiency and regioselectivity of these reactions would depend on the specific reactants and conditions employed. An unprecedented N1/N4 1,4-cycloaddition of 1,2,4,5-tetrazines has also been explored, which proceeds via a formal [4+2] cycloaddition across two nitrogen atoms. nih.govnih.gov

The secondary amine nitrogen possesses a lone pair of electrons, rendering it nucleophilic and basic. These properties are central to its characteristic reactions.

N-Alkylation: As a secondary amine, the nitrogen atom can be alkylated by reacting with alkyl halides or other electrophilic alkylating agents to form a tertiary amine. nih.govgoogle.com This reaction is a standard nucleophilic substitution. Advanced methods using transition metal catalysts, such as cobalt or ruthenium complexes, allow for N-alkylation using alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. researchgate.netrsc.org The enhanced nucleophilicity that accompanies alkylation can sometimes lead to overalkylation, but selective methods have been developed. chemrxiv.org

N-Acylation: The amine readily reacts with acylating agents like acyl chlorides, acid anhydrides, or activated esters to form a stable amide bond. researchgate.netresearchgate.net This is one of the most common and reliable reactions for amines and is fundamental in peptide synthesis and the creation of many pharmaceuticals. The resulting amide significantly alters the chemical properties of the nitrogen, making it non-basic and planar due to resonance delocalization of the lone pair into the carbonyl group.

Table 1: Selected Amine-Centered Reactions and Typical Reagents

| Reaction Type | Reagent Class | Specific Example | Product Functional Group |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Tertiary Amine |

| N-Alkylation | Alcohol (cat.) | Benzyl Alcohol / Ru-cat | Tertiary Amine |

| N-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Amide |

| N-Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide |

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This electronic character makes its reactivity distinct from that of benzene. libretexts.org

Electrophilic Aromatic Substitution (EAS): The pyridine ring is strongly deactivated towards electrophilic attack compared to benzene. youtube.com The electronegative nitrogen withdraws electron density from the ring, and in the acidic conditions often required for EAS, the nitrogen atom is protonated to form a pyridinium (B92312) ion, which further deactivates the ring. libretexts.orguoanbar.edu.iq If substitution does occur, it requires vigorous conditions (e.g., high temperatures) and proceeds preferentially at the C-3 (meta) position, as attack at C-2 or C-4 would lead to a highly unstable resonance intermediate with a positive charge on the nitrogen. youtube.com Common EAS reactions like Friedel-Crafts alkylation and acylation typically fail with pyridine. libretexts.orgyoutube.commasterorganicchemistry.com

Table 2: Typical Conditions for Electrophilic Aromatic Substitution on Pyridine

| Reaction | Reagent | Conditions | Major Product Position |

|---|---|---|---|

| Nitration | KNO₃ / H₂SO₄ | 300 °C | 3-Nitro |

| Sulfonation | H₂SO₄ / SO₃ | 230 °C | Pyridine-3-sulfonic acid |

| Bromination | Br₂ / Oleum | 300 °C | 3-Bromo & 3,5-Dibromo |

Nucleophilic Aromatic Substitution (NAS): In contrast to its inertness towards electrophiles, the electron-deficient pyridine ring is activated for nucleophilic attack, particularly at the C-2 (ortho) and C-4 (para) positions. uoanbar.edu.iqyoutube.comyoutube.com These positions bear a partial positive charge, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.comyoutube.com While the target molecule already has a substituent at the C-4 position, this principle is crucial if a derivative with a leaving group at the C-2 or C-6 position were used. A classic example is the Chichibabin reaction, where pyridine reacts with sodium amide to yield 2-aminopyridine, expelling a hydride ion. youtube.com

The lone pair on the pyridine nitrogen can be oxidized to form a pyridine N-oxide using reagents like hydrogen peroxide or peroxy acids. nih.govnih.gov This transformation profoundly alters the reactivity of the pyridine ring.

The N-oxide group is electron-donating through resonance but electron-withdrawing inductively. The resonance effect increases the electron density at the C-2, C-4, and C-6 positions. This has two major consequences:

Enhanced Electrophilic Substitution: The ring becomes much more activated towards electrophilic aromatic substitution, with substitution now strongly directed to the C-4 (para) position. rsc.orgresearchgate.net For example, nitration of pyridine N-oxide proceeds under much milder conditions than nitration of pyridine itself and yields the 4-nitro derivative. rsc.org

Activation for Nucleophilic Substitution: The N-oxide can be treated with reagents like phosphoryl chloride (POCl₃) or acetic anhydride, which activate the C-2 and C-4 positions for subsequent attack by nucleophiles.

Notably, selective N-oxidation of the pyridine ring can be achieved even in the presence of the more nucleophilic aliphatic amine by using an in situ protonation strategy, which deactivates the aliphatic amine towards oxidation. nih.gov

Intramolecular Cyclization and Rearrangement Processes

The presence of the nucleophilic amine, the reactive alkene, and the pyridine ring within the same molecule allows for the possibility of intramolecular reactions to form new cyclic structures. The specific outcomes would be highly dependent on the reaction conditions and catalysts employed.

Potential intramolecular cyclization pathways include:

Acid-Catalyzed Cyclization: In the presence of a strong acid, the alkene could protonate to form a carbocation, which could then be attacked by the pyridine nitrogen, potentially leading to a fused or bridged ring system. This pathway might be more feasible with the more nucleophilic pyridine N-oxide derivative.

Transition Metal-Catalyzed Reactions: Palladium or other transition metal catalysts could facilitate intramolecular reactions. For example, an intramolecular hydroamination could occur, where the N-H bond adds across the C=C double bond to form a five- or six-membered nitrogen-containing ring.

Radical Cyclization: Radical-initiated processes could lead to the formation of a carbon-carbon bond between the allyl side chain and the pyridine ring.

Tandem Cyclization: Under certain oxidative conditions, a one-pot tandem cyclization could be envisioned, similar to the formation of imidazo[1,2-a]pyridines from 2-aminopyridines and α-bromoketones, which involves an initial N-alkylation followed by an intramolecular cyclization. rsc.orgresearchgate.net

These potential intramolecular transformations highlight the utility of N-(pyridin-4-ylmethyl)prop-2-en-1-amine as a scaffold for constructing more complex heterocyclic systems.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

While specific studies on the metal-catalyzed cross-coupling reactions of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established behavior of its constituent functional moieties: the allylamine (B125299) and the pyridinylmethylamine structures. Both groups can participate in a variety of palladium- and copper-catalyzed cross-coupling reactions, which are foundational methods for the construction of carbon-carbon and carbon-nitrogen bonds in modern organic synthesis.

The presence of the pyridine ring and the allylic amine in this compound offers multiple sites for potential cross-coupling reactions. The pyridine ring can act as a ligand for the metal catalyst, potentially influencing the reactivity and selectivity of the transformations.

Palladium-Catalyzed Reactions

Palladium catalysts are paramount in cross-coupling chemistry, facilitating a wide array of transformations.

Heck Reaction:

The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, involves the coupling of an unsaturated halide with an alkene. wikipedia.org The allylamine moiety of this compound could readily participate in Heck-type reactions. Research on the Heck arylation of free allylamines has demonstrated that these reactions can proceed efficiently, often with the amine directing the regioselectivity of the arylation. nih.gov This suggests that this compound could be coupled with various aryl or vinyl halides to introduce substituents at the allylic position.

A general scheme for the Heck reaction involving an allylamine derivative is presented below:

Reactants: Allylamine derivative, Aryl/Vinyl Halide (or Triflate)

Catalyst: Palladium source (e.g., Pd(OAc)₂, PdCl₂)

Ligand: Phosphine ligands (e.g., PPh₃, BINAP)

Base: Amine base (e.g., Et₃N) or inorganic base (e.g., K₂CO₃)

Solvent: Polar aprotic solvents (e.g., DMF, NMP)

Suzuki Coupling:

The Suzuki coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is another potential transformation. nih.gov While the allylic C-H bond could potentially be activated, it is more likely that a halogenated derivative of the pyridine ring would be employed. For instance, if the pyridine ring of this compound were substituted with a halide (e.g., bromine or iodine), it could undergo Suzuki coupling with a variety of boronic acids or esters. The nitrogen atom in the pyridine ring can influence the electronic properties of the ring and its reactivity in such coupling reactions. nih.gov

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scirp.org Similar to the Suzuki coupling, a halogenated derivative of the pyridine moiety of this compound would be a suitable substrate for this reaction. The reaction is typically cocatalyzed by palladium and copper complexes. scirp.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.org In the context of this compound, the secondary amine could potentially undergo N-arylation with an aryl halide. However, the existing N-substituents (pyridinylmethyl and propenyl groups) might sterically hinder this transformation. Alternatively, a halogenated pyridine precursor could be coupled with various primary or secondary amines to synthesize derivatives of the target molecule.

The following interactive data table summarizes typical conditions for palladium-catalyzed cross-coupling reactions of analogous allylamine and pyridine derivatives.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|---|

| Heck Reaction | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | Allylamine, Aryl iodide |

| Suzuki Coupling | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | Bromo-pyridine, Phenylboronic acid |

| Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | - | Et₃N | THF | Iodo-aminopyridine, Terminal alkyne |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | Aryl bromide, Pyrimidin-2-amine |

Copper-Catalyzed Reactions

Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and versatile alternative to palladium-catalyzed systems for certain transformations.

Ullmann Condensation:

The Ullmann condensation, a classic copper-catalyzed reaction, is used to form C-N and C-O bonds. A halogenated derivative of the pyridine ring in this compound could potentially undergo an Ullmann-type coupling with amines, alcohols, or thiols.

Copper-Catalyzed N-Arylation:

More contemporary copper-catalyzed methods for N-arylation often proceed under milder conditions than the traditional Ullmann reaction. These reactions could be employed to synthesize N-aryl derivatives of pyridin-4-ylmethylamine from a corresponding aryl halide.

Copper-Mediated C-H Heteroarylation:

Recent advancements have demonstrated the utility of copper in mediating the direct C-H heteroarylation of pyridines. nih.gov This suggests the possibility of directly coupling the pyridine ring of this compound with other heterocycles, although this would likely require specific directing groups or activation of the pyridine ring.

The interactive data table below outlines general conditions for copper-catalyzed cross-coupling reactions involving pyridine and amine derivatives.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|---|

| Ullmann Condensation (N-Arylation) | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | Iodopyridine, Hydroxylamine derivative |

| C-H Heteroarylation | Cu(OAc)₂ | - | - | - | N-methyl-activated pyridine, Indole |

Advanced Spectroscopic and Structural Characterization of N Pyridin 4 Ylmethyl Prop 2 En 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

No published ¹H, ¹³C, or 2D NMR spectroscopic data for N-(pyridin-4-ylmethyl)prop-2-en-1-amine could be located.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

Specific experimental FT-IR and Raman spectra for this compound are not available in the reviewed literature.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

There is no available high-resolution mass spectrometry data, including precise molecular weight determination and fragmentation patterns, for this compound.

X-ray Crystallography for Elucidating Solid-State Molecular and Crystal Structures

A crystal structure for this compound has not been reported in the scientific literature, and therefore, no crystallographic data can be presented.

Chiroptical Spectroscopy for Enantiomeric Purity (if applicable to chiral forms)

This compound is an achiral molecule, meaning it does not have non-superimposable mirror images (enantiomers). Therefore, chiroptical spectroscopy is not applicable for assessing its purity.

Computational Chemistry and Theoretical Investigations of N Pyridin 4 Ylmethyl Prop 2 En 1 Amine

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing insights into the electronic structure and geometry of molecules. For many organic compounds, DFT studies elucidate conformational possibilities, the distribution of electron orbitals, and electrostatic potential surfaces.

Conformational Landscape and Energetic Stability

The study of a molecule's conformational landscape involves identifying its various spatial arrangements (conformers) and determining their relative energetic stabilities. This is crucial for understanding how a molecule's shape influences its properties and reactivity. At present, there are no published studies that have performed a potential energy surface scan or conformational analysis for N-(pyridin-4-ylmethyl)prop-2-en-1-amine to identify its most stable conformers.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Reactivity Indices)

Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electron-donating and electron-accepting capabilities. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. From this data, global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index can be calculated. However, specific calculations of the HOMO-LUMO energies and the resulting reactivity indices for this compound are not available in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions. No MEP maps for this compound have been published, leaving its electrostatic landscape uncharacterized.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are employed to map out the pathways of chemical reactions, identifying transition states and calculating activation energies. This provides a detailed understanding of how a reaction proceeds. While methods exist to elucidate such mechanisms, no specific studies have been published that apply these quantum chemical calculations to reactions involving this compound.

Theoretical Prediction and Validation of Spectroscopic Data

Computational methods can predict spectroscopic data (such as IR, Raman, and NMR spectra) with a high degree of accuracy. These theoretical spectra are often used to complement and validate experimental findings. There are currently no published theoretical predictions or validations of the spectroscopic data for this compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide insight into the movement and interactions of atoms and molecules over time. These simulations are useful for understanding the behavior of molecules in different environments, such as in solution. The dynamic behavior of this compound has not been investigated using MD simulations in any publicly available research.

Coordination Chemistry of N Pyridin 4 Ylmethyl Prop 2 En 1 Amine As a Ligand

Design Principles and Potential Coordination Modes as an N-Donor Ligand

N-(pyridin-4-ylmethyl)prop-2-en-1-amine is designed as a multifunctional ligand, possessing two primary nitrogen donor sites: the sp²-hybridized nitrogen atom of the pyridine (B92270) ring and the sp³-hybridized nitrogen of the secondary amine. wikipedia.org The lone pair of electrons on the pyridine nitrogen resides in an sp² orbital within the plane of the ring, making it readily available for coordination to a metal center. jscimedcentral.com The secondary amine also possesses a lone pair, providing a second potential point of attachment.

The spatial arrangement of these donor sites allows for several potential coordination modes:

Monodentate Coordination : The ligand can bind to a metal center through either the pyridine nitrogen or the amine nitrogen. Coordination via the pyridine nitrogen is common for pyridine-based ligands. wikipedia.org

Bidentate Chelating Coordination : The ligand could theoretically coordinate to a single metal ion using both nitrogen atoms, forming a six-membered chelate ring. The flexibility of the methylene (B1212753) and allyl groups would be crucial in allowing the ligand to adopt the necessary conformation for chelation.

Bidentate Bridging Coordination : This is a highly probable coordination mode, especially in the formation of coordination polymers. The pyridine nitrogen of one ligand molecule can coordinate to one metal center, while the amine nitrogen coordinates to an adjacent metal center, thus linking the metal ions into an extended network. The para-substitution of the pyridine ring promotes this bridging function by directing the coordination vectors away from each other. researchgate.net

The presence of two distinct N-donor atoms with different basicities and steric environments allows for selective coordination depending on the reaction conditions and the nature of the metal ion.

Synthesis and Characterization of Metal Complexes of this compound

While specific literature on the synthesis of metal complexes with this compound is not extensively available, the synthesis would follow established methods for related pyridyl-amine ligands. jscimedcentral.comnih.gov A general approach involves the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, acetates, or perchlorates) in a suitable solvent, such as methanol (B129727), ethanol, or acetonitrile (B52724). The reaction mixture is typically stirred, often with gentle heating, to facilitate the formation of the complex, which may then be isolated by cooling, evaporation of the solvent, or addition of a less-polar co-solvent to induce precipitation. jscimedcentral.com

The characterization of any resulting metal complexes would employ a suite of spectroscopic and analytical techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy : This technique is used to confirm the coordination of the ligand to the metal ion. Coordination through the nitrogen atoms is expected to cause shifts in the vibrational frequencies of the C=N and C–N bonds of the pyridine ring and the N–H and C–N bonds of the amine group. The appearance of new absorption bands in the low-frequency region (typically < 500 cm⁻¹) can be attributed to the formation of metal-nitrogen (M–N) bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the ligand and its complexes in solution. Upon coordination, the chemical shifts of the protons and carbons near the donor nitrogen atoms are expected to change, providing evidence of the metal-ligand interaction. researchgate.net

UV-Visible Spectroscopy : The electronic spectra of the complexes can provide information about the coordination environment of the metal ion. Shifts in the π → π* and n → π* transitions of the pyridine ring upon complexation are indicative of coordination. The appearance of new, often broad, absorption bands may be assigned to ligand-to-metal charge transfer (LMCT) transitions. researchgate.net

| Technique | Observation in Free Ligand | Expected Change Upon Complexation | Information Gained |

|---|---|---|---|

| FTIR | C=N stretch (~1600 cm⁻¹), N-H bend (~1570 cm⁻¹), C-N stretch (~1300 cm⁻¹) | Shift in frequency (typically ± 10-40 cm⁻¹). New bands in far-IR (< 500 cm⁻¹) | Confirmation of N-donor coordination; identification of M-N bonds |

| ¹H NMR | Characteristic signals for pyridine, methylene, and allyl protons | Downfield or upfield shift of protons adjacent to N-donor atoms | Evidence of metal-ligand interaction in solution |

| UV-Vis | π → π* transitions of pyridine ring (~260 nm) | Bathochromic (red) or hypsochromic (blue) shift of ligand bands; appearance of new LMCT bands | Confirmation of coordination; information on electronic structure |

Investigation of Metal-Ligand Binding Affinities and Complex Stability

Experimental determination of binding affinities and stability constants would typically involve methods such as:

Potentiometric Titration : This classic method can be used to determine the protonation constants of the ligand and the formation constants of its metal complexes.

Spectrophotometric Titration : By monitoring changes in the UV-Vis absorption spectrum as a metal salt is titrated into a solution of the ligand, one can calculate the stoichiometry and stability constant of the resulting complex.

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of thermodynamic parameters such as the binding constant (Kₐ), enthalpy change (ΔH), and entropy change (ΔS).

In addition to experimental methods, computational chemistry, particularly Density Functional Theory (DFT), can be employed to model the metal-ligand interactions. DFT calculations can provide insights into the binding energies, optimized geometries, and electronic structures of the complexes, complementing experimental findings. researchgate.net

Influence of Allylic Moiety and Pyridine Nitrogen on Coordination Behavior

The coordination behavior of this compound is dictated by the interplay between its constituent parts.

Pyridine Nitrogen : The nitrogen atom in the 4-position of the pyridine ring is a key directional component. Its lone pair is directed outwards from the ring, making it an excellent donor for constructing extended structures. Unlike ligands with nitrogen in the 2-position, which are well-suited for chelation, the 4-pyridyl group strongly favors the formation of bridges between metal centers, leading to coordination polymers. researchgate.netresearchgate.net The electron-withdrawing nature of the pyridine ring also influences the basicity of the secondary amine.

Allylic Moiety : The primary influence of the prop-2-en-1-amine portion of the ligand is to provide a second, more flexible N-donor site. The -CH₂-NH-CH₂- linker between the two donor groups is flexible, allowing the ligand to adapt to the coordination preferences of different metal ions. While π-coordination of the allyl group's C=C double bond to a metal center is a possibility, it is less common for this type of ligand, especially with first-row transition metals where N-donor coordination is much stronger. The main role of the allyl group is more likely related to its steric bulk, which can influence the packing of the resulting complexes or polymers in the solid state and affect their solubility.

Role in Supramolecular Assembly and Coordination Polymer Formation

The structural characteristics of this compound make it an ideal candidate as a building block (or "linker") for the construction of supramolecular assemblies and coordination polymers. rsc.org Its ability to act as a bidentate bridging ligand, connecting two different metal centers, is the foundation for creating one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. mdpi.comresearchgate.net

The formation and final structure of these extended networks are influenced by several factors:

Metal Ion Coordination Geometry : The preferred coordination number and geometry of the metal ion (e.g., tetrahedral, square planar, octahedral) will direct the spatial arrangement of the ligands. wikipedia.org

Metal-to-Ligand Ratio : Varying the stoichiometry of the reactants can lead to different structural outcomes.

Counter-anions : Anions from the metal salt can either be innocent spectator ions or participate directly in coordination, influencing the dimensionality and topology of the network. researchgate.net

Solvent Molecules : Solvent can play a role as a ligand or as a guest molecule within the crystal lattice, often forming hydrogen bonds that stabilize the supramolecular structure. nih.gov

For example, reaction with a metal that prefers linear or tetrahedral coordination could lead to the formation of 1D zigzag chains or 2D grid-like sheets. An octahedrally coordinating metal could serve as a 6-connecting node to build up a more complex 3D framework. The interplay of M-N coordination bonds with weaker interactions like hydrogen bonding (involving the N-H group) and π-π stacking (between pyridine rings) is crucial in defining the final supramolecular architecture. researchgate.net

| Factor | Influence on Final Structure | Example Outcome |

|---|---|---|

| Metal Coordination Geometry | Dictates the angles between linkers at the metallic node. | Octahedral metal (e.g., Co(II)) can lead to 3D frameworks; Square planar (e.g., Cu(II)) can form 2D sheets. mdpi.com |

| Ligand Flexibility | Allows the linker to bend and rotate to accommodate different network topologies. | Flexible linkers can form interpenetrated networks or adapt to unusual coordination geometries. rsc.org |

| Counter-Anion | Can block coordination sites or act as a bridging ligand itself. | Small, non-coordinating anions (PF₆⁻, ClO₄⁻) may lead to open frameworks; coordinating anions (Cl⁻, SCN⁻) can form part of the polymer backbone. researchgate.net |

| Solvent & H-Bonding | Can template the formation of specific structures and stabilize the network through hydrogen bonds. | Water or alcohol molecules can link polymer chains through O-H···N or N-H···O hydrogen bonds. nih.gov |

Catalytic Applications Involving N Pyridin 4 Ylmethyl Prop 2 En 1 Amine

Organocatalytic Roles

A thorough search of the scientific literature yielded no documented instances of N-(pyridin-4-ylmethyl)prop-2-en-1-amine being employed as an organocatalyst. While amine-containing molecules are a cornerstone of organocatalysis, often participating in enamine or iminium ion catalysis, the specific catalytic activity of this compound has not been reported.

Metal-Complex Catalysis Utilizing this compound as a Ligand

While this compound possesses both a pyridine (B92270) nitrogen and an amine nitrogen, making it a potential chelating ligand for metal centers, there is no specific research detailing its use in the following catalytic applications. The subsequent sections will discuss the applications of structurally related pyridine-amine ligands to illustrate the potential utility of this class of compounds.

There is no available research describing the use of this compound as a ligand in metal-catalyzed hydrogenation or reduction reactions. The development of chiral catalysts for the enantioselective hydrogenation of unprotected enamines often involves transition metal complexes with chiral phosphorus or phosphine-oxazoline ligands. rsc.org Ruthenium complexes have also been effectively used for the N-methylation of amines using methanol (B129727), which involves a borrowing hydrogen mechanism. nih.gov However, the specific role of this compound in such transformations has not been investigated.

No studies have been found that utilize this compound as a ligand in metal-catalyzed oxidation reactions. Research in this area includes the use of ruthenium porphyrin catalysts with pyridine N-oxides for the oxidation of N-acyl cyclic amines. nih.gov Additionally, iron-catalyzed selective oxidation of N-methyl amines has been reported for the synthesis of methylene-bridged bis-1,3-dicarbonyl compounds. nih.gov The potential of this compound to act as a ligand in similar catalytic systems remains unexplored.

There is no direct literature on the application of this compound as a ligand in cross-coupling reactions. However, the broader class of pyridine-containing ligands is extensively used in this field. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions often face challenges with 2-substituted pyridines; however, the use of pyridine-2-sulfinates as coupling partners has shown promise. rsc.org

In a related context, Schiff bases derived from pyridine amines have been used in palladium-catalyzed Suzuki coupling reactions. For instance, a study on (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine showed that coupling with aryl/het-aryl boronic acids using a Pd(PPh₃)₄ catalyst led to hydrolysis of the imine linkage. mdpi.com This highlights the intricate role that the pyridine-imine structure can play in the catalytic cycle, even if it leads to unexpected reaction pathways.

Another related class of ligands, N-(1-methylpyridin-4(1H)-ylidene)amines, has been synthesized and successfully employed in palladium-catalyzed Heck-Mizoroki cross-coupling reactions, demonstrating the utility of pyridine-based ligands in facilitating C-C bond formation.

The table below summarizes the findings for a Suzuki coupling reaction involving a related pyridine-imine compound.

| Entry | Aryl/het-aryl boronic acid | Product | Yield (%) |

| 1 | 4-chlorophenylboronic acid | 3-(4-chlorophenyl)thiophene-2-carbaldehyde | 72 |

| 2 | 3-chlorophenylboronic acid | 3-(3-chlorophenyl)thiophene-2-carbaldehyde | 48 |

| 3 | 3,4-dichlorophenylboronic acid | 3-(3,4-dichlorophenyl)thiophene-2-carbaldehyde | 40 |

| 4 | 4-fluorophenylboronic acid | 3-(4-fluorophenyl)thiophene-2-carbaldehyde | 85 |

Data extracted from a study on a related pyridine-imine Schiff base in Suzuki coupling reactions, where hydrolysis of the imine occurred. mdpi.com

While there is no specific information on this compound in polymerization catalysis, amine-pyridine ligands are a well-studied class of ligands in this area. mdpi.com These ligands, when complexed with late transition metals like iron, nickel, and palladium, can catalyze olefin polymerization. mdpi.com

The electronic and steric properties of the amine-pyridine ligand can significantly influence the catalytic activity and the properties of the resulting polymer. For example, in ethylene (B1197577) polymerization, α-amine-pyridine nickel catalysts with mono-alkyl substituents on the amine donor are generally more active than those with di-alkyl substituents. mdpi.com In isoprene (B109036) polymerization, amine-pyridine iron complexes have been shown to produce polyisoprenes with high 3,4-enchainment. mdpi.com

The design of such ligands is an active area of research. For instance, pyridinylimine palladium(II) complexes have been synthesized and, upon activation with methylaluminoxane (B55162) (MAO), catalyze the polymerization of ethylene to produce high-density polyethylene. The chain length of the alkyl substituent on the imino nitrogen was found to affect the molecular weight of the resulting polymer.

The following table presents data on ethylene polymerization using related amine-pyridine nickel catalysts, illustrating the impact of ligand structure on catalytic performance.

| Catalyst | Co-catalyst | Activity (g PE·(mol M·h)⁻¹) | Polymer Molecular Weight (Mn, g·mol⁻¹) |

| Bis(amine-pyridine) nickel complex | MAO | 2.5 × 10⁴ | Not specified |

| 2,4,6-trimethylphenyl-substituted amine-pyridine nickel catalyst | MAO | Not specified | 1.71 × 10⁴ |

Data is for analogous amine-pyridine nickel complexes and not the subject compound. mdpi.com

N Pyridin 4 Ylmethyl Prop 2 En 1 Amine As an Intermediate in Advanced Organic Synthesis

Precursor in Heterocyclic Ring System Construction (e.g., Pyrroles, Pyridines, Pyrimidines)

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. Generally, compounds with amine functionalities are pivotal in the construction of such ring systems. For instance, primary and secondary amines are common starting materials in reactions leading to the formation of pyrroles, pyridines, and pyrimidines through various condensation and cyclization strategies.

The allyl group in N-(pyridin-4-ylmethyl)prop-2-en-1-amine offers a reactive handle for a variety of transformations. In theory, this functionality could participate in cyclization reactions. For example, transition-metal-catalyzed reactions are often employed to construct heterocyclic rings. However, specific examples detailing the use of this compound in the synthesis of pyrroles, pyridines, or pyrimidines are not readily found in prominent research articles. The general strategies for the synthesis of these heterocycles often involve more readily available or commercially standard starting materials.

Building Block for Complex Architectures

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and a reactive alkene, makes it a candidate for the synthesis of complex molecules. The pyridine (B92270) ring itself can be functionalized further, adding to the potential complexity of the resulting structures.

In the broader context of organic synthesis, allylamines are valuable intermediates. They can undergo a variety of reactions, including but not limited to, hydroformylation, Heck coupling, and various cycloadditions. The pyridine nitrogen can act as a ligand for metal catalysts or be protonated to alter the reactivity of the molecule. Despite this theoretical potential, concrete examples of this compound being used as a key building block in the total synthesis of complex natural products or pharmaceutical agents are not extensively documented.

Stereoselective Synthesis Methodologies Leveraging its Structure

The development of stereoselective reactions is a major focus of modern organic chemistry. Chiral amines and their derivatives are frequently used as catalysts or chiral auxiliaries to control the stereochemical outcome of a reaction.

While the parent compound this compound is achiral, it could potentially be used as a ligand in asymmetric catalysis after complexation with a metal center. The nitrogen atoms of the pyridine ring and the secondary amine could coordinate to a metal, creating a chiral environment if the ligand itself is modified to be chiral or if it forms a chiral complex in situ. However, there is a lack of specific, published research demonstrating the application of this compound or its derivatives in prominent stereoselective synthesis methodologies. The design of chiral ligands is a highly specialized field, and often, more rigid and sterically defined structures are preferred to achieve high levels of enantioselectivity.

Advanced Synthetic Transformations of N Pyridin 4 Ylmethyl Prop 2 En 1 Amine and Its Derived Analogues

Regioselective Functionalization of the Pyridine (B92270) Moiety

The pyridine ring is characterized by an electron-deficient nature due to the electronegativity of the nitrogen atom. This property makes it susceptible to nucleophilic substitution, typically at the C-2 and C-4 positions, while rendering electrophilic substitution, which occurs at the C-3 position, more challenging and often requiring harsh conditions. nih.gov Direct C-H functionalization has become a primary goal in synthetic chemistry to streamline the synthesis of pyridine derivatives by avoiding the need for pre-functionalized starting materials. rsc.org

Several strategies have been developed to control the regioselectivity of reactions on the pyridine nucleus. One common approach involves the initial formation of a pyridine N-oxide . This modification alters the electronic properties of the ring, activating the C-2 and C-4 positions for both nucleophilic and electrophilic attack. For a 4-substituted pyridine, this strategy can be employed to direct functionalization to the C-2 and C-6 positions. A mild and general synthesis of 2-aminopyridines from pyridine N-oxides proceeds through the formation of an N-(2-pyridyl)pyridinium salt, which subsequently undergoes hydrolysis. researchgate.net

Another strategy involves the formation of N-aminopyridinium salts . These intermediates can participate in a variety of transformations, including photocatalyzed and metal-catalyzed reactions, often directing functionalization to the C-4 position. nih.gov For a molecule already substituted at the C-4 position, related pyridinium (B92312) salt strategies can be adapted to direct reactions to other sites on the ring. For instance, site-selective electrochemical C–H silylation of pyridines can be directed to either the C-4 or C-5 position by tuning the steric bulk of the reagents. dntb.gov.ua

The table below summarizes potential regioselective functionalization reactions applicable to the pyridine core.

| Reaction Type | Reagents/Conditions | Target Position | Resulting Functional Group |

| Amination (via N-oxide) | 1. m-CPBA; 2. Phosphoryl chloride, amine | C-2 | Amino Group |

| Minisci Reaction (Radical) | Alkyl radicals (e.g., from carboxylic acid, AgNO₃, (NH₄)₂S₂O₈) | C-2 | Alkyl Group |

| Halogenation | Br₂, oleum, high temperature | C-3 | Bromo Group |

| Silylation (Electrochemical) | Chlorosilanes, electrochemical reduction | C-5 | Silyl (B83357) Group |

Diversification of the Allylic Amine Side Chain

The allylic amine side chain offers multiple points for chemical diversification, including the carbon-carbon double bond and the secondary amine nitrogen.

Reactions at the Alkene: The double bond can undergo a variety of addition reactions. Catalytic hydrogenation can reduce the alkene to the corresponding saturated propyl amine. Dihydroxylation, using reagents like osmium tetroxide, would yield the corresponding diol, while epoxidation with a peroxy acid like m-CPBA would form an epoxide ring. Hydrosilylation of the alkyne precursors to allylic amines is a highly regioselective method to install a silyl group, creating a multifunctional product with handles for further cross-coupling reactions. qub.ac.uk

Reactions at the Amine: The secondary amine is nucleophilic and can be readily modified.

N-Alkylation: Reaction with alkyl halides can introduce a variety of alkyl substituents onto the nitrogen atom.

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides.

Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent to form tertiary amines with more complex substituents.

Coupling Reactions: The amine can participate in various metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or vinyl halides.

The following table outlines key diversification reactions for the side chain.

| Target Moiety | Reaction Type | Reagents/Conditions | Resulting Functional Group |

| Alkene | Hydrogenation | H₂, Pd/C | Propyl |

| Alkene | Dihydroxylation | OsO₄, NMO | 1,2-Diol |

| Alkene | Epoxidation | m-CPBA | Epoxide |

| Amine | N-Acylation | Acetyl chloride, base | N-acetamide |

| Amine | N-Alkylation | Methyl iodide, base | N-methyl tertiary amine |

Preparation of Chemically Modified Analogues

The synthesis of chemically modified analogues of N-(pyridin-4-ylmethyl)prop-2-en-1-amine can be achieved by altering the starting materials in the synthetic route. A common synthesis for the parent compound involves the reductive amination of pyridine-4-carbaldehyde with allylamine (B125299). By substituting these initial building blocks, a wide array of analogues can be produced.

Modification of the Pyridine Ring: Starting with a substituted pyridine-4-carbaldehyde allows for the introduction of functional groups onto the pyridine moiety. For example, using 2-chloro-pyridine-4-carbaldehyde would result in an analogue bearing a chlorine atom at the C-2 position of the pyridine ring. Synthetic strategies used for complex pyridine-containing molecules often involve building the side chain onto a pre-functionalized pyridine core, such as a bromo-methoxy-pyridine derivative. nih.gov

Modification of the Amine Side Chain: Utilizing a different amine in the reductive amination step provides a direct route to side-chain analogues. For instance, reacting pyridine-4-carbaldehyde with methallylamine (2-methylprop-2-en-1-amine) would yield the analogue 2-methyl-N-(pyridin-4-ylmethyl)prop-2-en-1-amine . achemblock.com Similarly, using propargylamine (B41283) would introduce an alkyne, and using homoallylamine would extend the carbon chain.

A scalable process for a related structure, N-(pyridin-4-yl)piperazine-1-carboxamide, was developed starting from 4-aminopyridine (B3432731) and building the side chain through acylation, demonstrating another robust strategy for analogue preparation. researchgate.net

| Analogue Structure | Synthetic Strategy Modification | Starting Materials |

| 2-Chloro-N-(pyridin-4-ylmethyl)prop-2-en-1-amine | Substituted Aldehyde | 2-Chloro-pyridine-4-carbaldehyde + Allylamine |

| N-(pyridin-4-ylmethyl)but-3-en-1-amine | Modified Amine | Pyridine-4-carbaldehyde + Homoallylamine |

| 2-Methyl-N-(pyridin-4-ylmethyl)prop-2-en-1-amine | Modified Amine | Pyridine-4-carbaldehyde + Methallylamine |

| N-(pyridin-4-ylmethyl)prop-2-yn-1-amine | Modified Amine | Pyridine-4-carbaldehyde + Propargylamine |

Exploration of Structure-Reactivity Relationships within Analogous Systems

The relationship between the chemical structure of this compound analogues and their reactivity is governed by the electronic and steric properties of the substituents.

The pyridine ring's inherent electron deficiency dictates its reactivity. nih.gov The introduction of electron-donating groups (EDGs) such as methoxy (B1213986) or methyl groups onto the pyridine ring increases the electron density, which can enhance its nucleophilicity and facilitate electrophilic substitution reactions. Conversely, adding electron-withdrawing groups (EWGs) like nitro or cyano groups decreases the electron density further, making the ring more susceptible to nucleophilic attack and C-H functionalization.

Structure-activity relationship (SAR) studies of analogous compounds reveal important trends. In a series of N-pyrimidyl/pyridyl-2-thiazolamine analogues, the position of nitrogen atoms was found to dictate the preferred molecular conformation through intramolecular sulfur-nitrogen interactions, which in turn significantly affected their biological activity. jst.go.jp This highlights how subtle changes in the heterocyclic core can have profound effects on the molecule's three-dimensional shape and reactivity.

In studies of pyrazolopyrimidine derivatives with a pyridin-2-ylmethylamine side chain, the nature and position of substituents on a phenyl ring attached to the core were systematically varied. mdpi.com It was found that small, electron-withdrawing substituents like fluorine were well-tolerated, whereas bulky substituents could induce unfavorable changes in the torsion angle between the ring systems, diminishing activity. mdpi.com This demonstrates the critical interplay between steric hindrance and electronic effects. The analysis of various pyridine derivatives has shown that the inclusion of groups capable of hydrogen bonding, such as -OH or -NH₂, often correlates with specific biological interactions. mdpi.com

| Structural Modification | Nature of Substituent | Predicted Effect on Reactivity |

| Substitution on Pyridine Ring | Electron-Donating Group (e.g., -OCH₃ at C-2) | Increases ring electron density; enhances nucleophilicity. |

| Substitution on Pyridine Ring | Electron-Withdrawing Group (e.g., -CN at C-2) | Decreases ring electron density; enhances susceptibility to nucleophilic attack. |

| Substitution on Side Chain | Bulky group near N-atom | Steric hindrance may reduce the nucleophilicity of the amine. |

| Substitution on Pyridine Ring | Bulky group at C-3 or C-5 | May induce conformational changes, altering the interaction profile of the molecule. mdpi.com |

Future Research Directions and Emerging Paradigms for N Pyridin 4 Ylmethyl Prop 2 En 1 Amine

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis of N-(pyridin-4-ylmethyl)prop-2-en-1-amine and its derivatives is well-suited for adaptation to modern high-throughput chemical synthesis technologies. Future research will likely focus on integrating its production and derivatization into automated and continuous flow chemistry platforms. nih.gov

Automated synthesis platforms can enable the rapid generation of a library of derivatives by varying substituents on either the pyridine (B92270) ring or the amine, allowing for high-throughput screening for applications in materials science or catalysis. chemrxiv.org Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes. nih.gov For instance, the reductive amination of pyridine-4-carboxaldehyde with allylamine (B125299), a common route to this compound, could be optimized in a flow reactor to minimize side reactions and facilitate purification.

The development of such automated and flow-based methodologies would accelerate the exploration of this compound's potential by making it and its analogs more readily accessible for further studies. nih.govchemrxiv.org

Table 1: Potential Parameters for Flow Chemistry Optimization

| Parameter | Range/Variable | Rationale |

| Temperature | 25 - 150 °C | Optimizing reaction kinetics and selectivity. |

| Pressure | 1 - 15 bar | Enables superheating of solvents for faster reactions. |

| Residence Time | 1 - 60 minutes | Fine-tuning reaction completion and minimizing byproduct formation. |

| Reagent Stoichiometry | 1:1 to 1:5 (Aldehyde:Amine) | Maximizing yield and simplifying purification. |

| Catalyst | Packed-bed heterogeneous catalyst | Facilitating continuous processing and catalyst recycling. |

Exploration in Advanced Materials Chemistry (e.g., Polymer or Surface Modification)

The presence of a polymerizable allyl group makes this compound a highly attractive monomer for advanced materials chemistry. Future research is expected to explore its incorporation into novel polymers and its use in surface modification.

Polymer Synthesis: The compound can be homopolymerized or copolymerized with other vinyl monomers through techniques like radical polymerization. The resulting polymers would feature pendant pyridylmethyl groups along the polymer backbone. These pyridine units can act as sites for metal coordination, hydrogen bonding, or post-polymerization modification, leading to functional materials such as:

Metal-chelating resins: For applications in heavy metal removal or heterogeneous catalysis.

pH-responsive polymers: The basicity of the pyridine nitrogen allows the polymer's solubility and conformation to change with pH.

Molecularly Imprinted Polymers (MIPs): The compound could serve as a functional monomer in creating MIPs with selective binding cavities for target molecules. mdpi.com

Surface Modification: The molecule can be grafted onto surfaces to impart specific chemical properties. mdpi.commdpi.comresearchgate.net Techniques such as surface-initiated atom transfer radical polymerization (SI-ATRP) could be used to grow polymer brushes from a surface, using this compound as the monomer. mdpi.com The pyridine groups on the modified surface could then be used to anchor metal nanoparticles, catalysts, or biological molecules. This approach is valuable for creating functionalized sensors, antimicrobial surfaces, or chromatographic stationary phases. mdpi.comnih.gov

Table 2: Potential Applications in Materials Chemistry

| Application Area | Material Type | Key Functional Role of Compound |

| Environmental Remediation | Functionalized Polymer Beads | Metal ion chelation via pyridine nitrogen. |

| Smart Materials | pH-Responsive Hydrogels | Protonation/deprotonation of pyridine ring. |

| Catalysis | Polymer-Supported Catalysts | Immobilization of catalytic metal centers. |

| Biomedical Devices | Modified Surfaces | Anchoring of bioactive molecules. |

| Sensors | Functionalized Films | Coordination with analytes for optical/electrical detection. |

Development of Novel Catalytic Systems Based on the Compound

The pyridine-amine structure is a classic motif in coordination chemistry, and this compound can act as a bidentate or monodentate ligand for various transition metals. rsc.org A significant future research direction is the design and synthesis of novel homogeneous and heterogeneous catalysts based on metal complexes of this ligand.

As a ligand, it can coordinate with metals like copper, palladium, rhodium, and ruthenium to form catalytically active complexes. nih.gov These complexes could be investigated for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the catalyst could be fine-tuned by modifying the pyridine ring.

Furthermore, by leveraging the allyl group, the ligand can be immobilized onto a solid support, such as silica (B1680970) or a polymer resin. This leads to the creation of heterogeneous catalysts, which offer the significant advantage of easy separation from the reaction mixture and potential for recycling. The spatial arrangement and accessibility of the catalytic sites could be controlled by the method of immobilization, opening avenues for developing highly selective and robust catalytic systems.

Advanced Theoretical Modeling for Predictive Chemical Design

Computational chemistry and theoretical modeling are powerful tools for accelerating the discovery and optimization of new molecules and materials. researchgate.net Future research on this compound will heavily benefit from the application of advanced theoretical modeling, particularly Density Functional Theory (DFT). nih.govnih.gov

Computational studies can be employed to:

Predict Coordination Properties: Model the geometry, stability, and electronic structure of metal complexes formed with the ligand. This can help predict which metals will form stable, catalytically active centers. nih.gov

Elucidate Reaction Mechanisms: Investigate the mechanisms of polymerization or catalytic cycles involving the compound, providing insights that are difficult to obtain experimentally.

Design Novel Materials: Simulate the properties of polymers or modified surfaces incorporating the molecule. For example, modeling could predict the binding energy of metal ions to a polymer derived from the compound or the conformational changes of a surface-grafted polymer brush in response to stimuli. researchgate.net

Screen Derivatives: Computationally screen a virtual library of derivatives to identify candidates with enhanced properties before committing to their synthesis, saving significant time and resources.

By integrating theoretical predictions with experimental validation, research can be guided more efficiently, leading to a more rapid development of new technologies based on this compound.

Q & A

Q. What are the common synthetic routes for preparing N-(pyridin-4-ylmethyl)prop-2-en-1-amine?

Methodological Answer:

- Catalytic Carbocyclization : Ti(O-iPr)₄ and EtMgBr-catalyzed reactions are widely used for synthesizing structurally related amines. For example, Ti–Mg systems enable regioselective carbocyclization of propargylamine derivatives (e.g., N-(4-methylbenzyl)-N-(3-(trimethylsilyl)prop-2-yn-1-yl)prop-2-en-1-amine) in solvents like dichloromethane, hexane, or toluene . Adjusting equivalents of Et₂Zn (e.g., 5 equivalents) can optimize yield and selectivity.

- Amine-Alkyne Coupling : Similar compounds are synthesized via coupling pyridin-4-ylmethylamine with propargyl derivatives under mild conditions, followed by purification via column chromatography (e.g., diethyl ether/isopropyl alcohol/hexane mixtures) .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

- Column Chromatography : Use solvent systems like diethyl ether:isopropyl alcohol:hexane (1:1:8) to resolve polar byproducts and isolate the target compound as a colorless oil or solid. Monitor purity via TLC (e.g., Rf = 0.61–0.80) .

- Recrystallization : For crystalline derivatives, optimize solvent polarity (e.g., ethyl acetate/hexane gradients) to enhance crystallinity and remove impurities .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- NMR Analysis : Confirm structure via ¹H/¹³C NMR. For example, pyridin-4-yl protons resonate at δ 8.5–7.2 ppm, while allylic protons (prop-2-en-1-amine) appear at δ 5.6–4.5 ppm .

- Mass Spectrometry (MS) : Use ESI-MS or EI-MS to verify molecular weight (e.g., m/z = 215–444 [M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., ±0.02% deviation) to confirm purity .

Advanced Research Questions

Q. How can regioselectivity in Ti–Mg-catalyzed reactions involving this compound be controlled?

Methodological Answer:

- Catalyst Optimization : Use 15 mol% Ti(O-iPr)₄ and 20 mol% EtMgBr to enhance stereoselectivity. Solvents like CH₂Cl₂ favor carbocyclization over side reactions .

- Substrate Design : Introduce steric/electronic groups (e.g., trimethylsilyl) on the propargyl moiety to direct cyclization pathways. Monitor intermediates via in situ IR or LC-MS .

Q. How do computational tools like SHELX aid in structural determination of derivatives?

Methodological Answer:

- Crystallographic Refinement : SHELXL refines high-resolution X-ray data for small molecules, resolving bond lengths/angles with precision (±0.01 Å). For macromolecules, SHELXPRO interfaces with refinement pipelines .

- Twinned Data Handling : SHELXL’s twin-law algorithms resolve overlapping reflections in twinned crystals (common for flexible amines) .

Q. How should researchers address discrepancies between experimental and theoretical spectroscopic data?

Methodological Answer:

- Dynamic Effects : Account for conformational flexibility (e.g., allyl chain rotation) via variable-temperature NMR or DFT calculations (e.g., B3LYP/6-31G*) to model shift variations .

- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., oxidation products) that skew elemental analysis or NMR integration .

Q. What mechanistic insights exist for hydroamination reactions forming this compound derivatives?

Methodological Answer:

- Rhodium Catalysis : Rh(I) complexes facilitate intramolecular hydroamination via aza-Michael pathways. Monitor intermediates using ¹H NMR kinetics (e.g., paraformaldehyde as a formaldehyde source) .

- Steric Effects : Bulky substituents (e.g., sec-butyl) on hydroxylamine precursors influence diastereomer ratios (e.g., 1:1 mixtures resolved via chiral columns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.